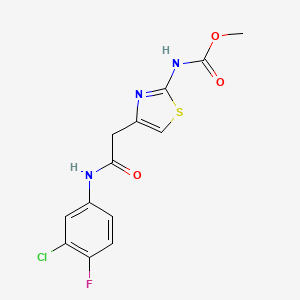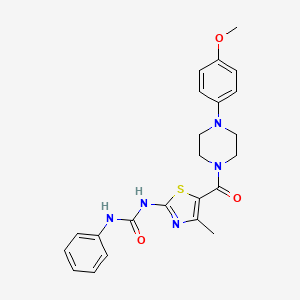
6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The trifluoromethoxy group is a fluorinated substituent that is becoming more important in both agrochemical research and pharmaceutical chemistry . It can be seen as a methoxy group –O– CH3 whose hydrogen atoms are replaced by fluorine atoms .
Molecular Structure Analysis
The molecular structure of a compound with a trifluoromethoxy group would include the arrangement of atoms and the chemical bonds that hold the atoms together . The trifluoromethoxy group would be attached to the rest of the molecule by a bridging oxygen atom .Chemical Reactions Analysis
The trifluoromethoxy group has a pronounced preference for the para substitution. Unless the para position is occupied, ortho isomers are formed only in small amounts (≤ 10%) without any trace amounts of the meta isomers .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound with a trifluoromethoxy group would depend on the specific compound. For example, 6-(Trifluoromethoxy)quinoline has a predicted log octanol-water partition coefficient (Log Kow) of 3.19, a boiling point of 263.36°C, and a melting point of 59.71°C .Aplicaciones Científicas De Investigación
Synthesis and Computational Investigations
A study explored the synthesis and computational analysis of tri-fluorinated chalcones derived from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one, which included compounds related to 6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one. The research involved a detailed computational investigation of molecular structures, bond lengths, and angles, as well as electronic properties using density functional theory (DFT) and Time-Dependent DFT. This study highlights the importance of trifluoromethoxy groups in the field of computational chemistry and synthesis (Shinde, Adole, & Jagdale, 2021).
Photocatalytic Transformations
Another research area involving carbazoles, which are closely related to 6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one, is their application in photocatalytic transformations. A review article discussed the use of 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), a donor-acceptor fluorophore with carbazolyl as an electron donor, in photocatalytic processes. This indicates the potential use of similar carbazole derivatives in organophotocatalysis (Shang et al., 2019).
Electrochromic Polymers
In the field of electrochemistry, research has been conducted on the synthesis of polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles. These compounds exhibit significant electrochromic behavior, changing color upon oxidation. This suggests the possibility of developing electrochromic materials based on 6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one derivatives for applications in smart windows or displays (Hsiao & Lin, 2016).
Fluorophore Synthesis and Characterization
Research on novel fluorophores like 6,7-dimethoxy-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (DMTCO) has been carried out, where comprehensive photophysical characterizations were performed. These compounds, related to 6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one, show sensitivity to solvent polarity and potential application in fluorescence-based sensing technologies (Ghosh, Mitra, Saha, & Basu, 2013).
Data Storage Applications
In the field of materials science, studies on soluble aromatic polyimides, synthesized from diamines containing carbazole, have demonstrated tristable electrical conductivity switching and non-volatile memory effects. This indicates the potential use of 6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one in data storage devices (Zhao, Peng, Zhu, Zheng, & Shen, 2016).
Mecanismo De Acción
Target of Action
The primary target of 6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one, also known as Riluzole, is the glutamate neurotransmission system . It modulates this system by inhibiting both glutamate release and postsynaptic glutamate receptor signaling . Glutamate is a major excitatory neurotransmitter in the central nervous system, and its dysregulation has been implicated in several neurological disorders .
Mode of Action
Riluzole interacts with its targets by inhibiting the release of glutamate and the signaling of postsynaptic glutamate receptors . It also inhibits voltage-gated sodium channels and suppresses astrocytosis, providing neuroprotective effects .
Biochemical Pathways
Riluzole affects the glutamate neurotransmission pathway, which plays a crucial role in neuronal communication . By inhibiting glutamate release and receptor signaling, it modulates the excitatory signals in the nervous system . This modulation can help to prevent neurotoxicity and neuronal injury, which are often associated with excessive glutamate activity .
Pharmacokinetics
Riluzole is well-absorbed with an average absolute oral bioavailability of about 60% . Its pharmacokinetics are linear over a dose range of 25 to 100 mg given every 12 hours . A high-fat meal decreases absorption, reducing the area under the curve (AUC) by about 20% and peak blood levels by about 45% . The mean elimination half-life of riluzole is 12 hours after repeated doses .
Result of Action
The molecular and cellular effects of Riluzole’s action include the modulation of glutamate neurotransmission, inhibition of voltage-gated sodium channels, and suppression of astrocytosis . These actions can help to prevent neuronal injury and provide neuroprotective effects . In clinical trials, Riluzole has shown to modestly extend survival or time to tracheostomy in patients with Amyotrophic Lateral Sclerosis (ALS) .
Action Environment
The action, efficacy, and stability of Riluzole can be influenced by various environmental factors. For instance, the presence of food, particularly a high-fat meal, can decrease the absorption of the drug . Additionally, the drug’s efficacy can be affected by the patient’s overall health status and the presence of other medications .
Safety and Hazards
The safety and hazards of a compound with a trifluoromethoxy group would depend on the specific compound. For example, 2-Amino-6-(trifluoromethoxy)benzothiazole is fatal if swallowed and causes skin irritation, serious eye damage, and may cause damage to organs through prolonged or repeated exposure .
Propiedades
IUPAC Name |
6-(trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)19-7-4-5-10-9(6-7)8-2-1-3-11(18)12(8)17-10/h4-6,17H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNIILXZKOZGEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11',1''-cyclohexane]-8'-carboxylic acid](/img/structure/B2990048.png)
![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-bromophenyl)pyridazine](/img/structure/B2990050.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2990051.png)

![N-[4-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]phenyl]acetamide](/img/structure/B2990057.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)acetamide](/img/structure/B2990059.png)
![2-Thiaspiro[3.5]nonan-7-amine;hydrochloride](/img/structure/B2990060.png)

![(4-nitrophenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2990063.png)
![5-(4-methoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2990064.png)